Antilysin

Catalog No.
S1768151
CAS No.
9087-70-1
M.F
C284H432N84O79S7
M. Wt
6511 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antilysin

CAS Number

9087-70-1

Product Name

Antilysin

IUPAC Name

(3S)-4-[[(2S)-1-[[(1S,2aS,4S,5aS,8aS,11aS,13S,14aS,16R,17aR,19R,20aR,25R,26aR,29aR,31R,32aR,34R,35aR,37S,38aR,41aR,42S,44aR,45S,47aS,48R,50aS,51S,53aS,54R,56aS,57S,59aS,60S,62aR,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93S)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-bis[(2S)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,45-bis[(1R)-1-hydroxyethyl]-13-[(1S)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

Molecular Formula

C284H432N84O79S7

Molecular Weight

6511 g/mol

InChI

InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146+,147-,148-,149+,150-,151-,152-,153+,154+,167-,168+,169+,170-,171-,172-,173-,174-,175-,176+,177-,178-,179-,180+,181+,182+,183-,184-,185+,186-,187+,188+,189+,190-,191+,192-,193-,194-,195-,196-,197+,198+,199-,200-,201+,202+,203-,204-,205+,206+,221-,222-,223-,224-,225-,226-/m0/s1

InChI Key

ZPNFWUPYTFPOJU-VTZMWSDISA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC

Solubility

Soluble in water

Synonyms

Antilysin, Aprotinin, Basic Pancreatic Trypsin Inhibitor, Bovine Kunitz Pancreatic Trypsin Inhibitor, Bovine Pancreatic Trypsin Inhibitor, BPTI, Basic Pancreatic Trypsin Inhibitor, Contrical, Contrykal, Dilmintal, Inactivator, Kallikrein-Trypsin, Iniprol, Kallikrein Trypsin Inactivator, Kallikrein-Trypsin Inactivator, Kontrikal, Kontrykal, Kunitz Pancreatic Trypsin Inhibitor, Pulmin, Traskolan, Trasylol, Trypsin Inhibitor, Basic, Pancreatic, Trypsin Inhibitor, Kunitz, Pancreatic, Zymofren

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@@H]5C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC

Studying Protein Interactions and Conformation:

Aprotinin, a serine protease inhibitor, has been widely used as a valuable tool in scientific research, particularly for studying protein interactions and conformation at the molecular level []. Its ability to inhibit specific enzymes allows researchers to isolate and analyze specific protein interactions, providing valuable insights into protein function and cellular processes [].

Understanding Hemostasis and Fibrinolysis:

Aprotinin's role in inhibiting certain enzymes involved in blood clotting (hemostasis) and clot breakdown (fibrinolysis) makes it a valuable tool for researchers studying these processes []. By studying the effects of aprotinin on these pathways, researchers can gain a deeper understanding of how these systems work and how they contribute to various diseases and conditions [].

Investigating Antiviral Properties:

Recent research suggests that aprotinin may have antiviral properties, particularly against influenza viruses []. Studies have shown that aprotinin can inhibit the activity of certain enzymes essential for viral entry into host cells, potentially offering a new avenue for antiviral drug development []. However, further research is needed to determine the efficacy and safety of aprotinin for this purpose [].

Exploring Other Potential Applications:

Beyond its established uses, aprotinin is being explored for its potential applications in various research areas. These include:

  • Understanding inflammatory processes: Aprotinin's anti-inflammatory properties are being investigated for their potential role in treating various inflammatory diseases [].
  • Studying cancer biology: The role of aprotinin in regulating certain processes related to cancer cell growth and invasion is being explored [].

Antilysin is a complex protein compound with the molecular formula C284H432N84O79S7C_{284}H_{432}N_{84}O_{79}S_{7} . It plays a crucial role in neutralizing the effects of lysin, a toxin produced by certain bacteria. Antilysin functions as an antitoxin, providing a defense mechanism against bacterial infections by binding to lysin and inhibiting its harmful effects. Its structure is characterized by multiple disulfide bonds that contribute to its stability and functionality in various biological environments.

Aprotinin acts as a competitive inhibitor of serine proteases, a group of enzymes crucial for various biological processes, including blood clotting, inflammation, and cell signaling []. It binds to the active site of these enzymes, preventing them from cleaving their target substrates. This inhibitory action can modulate various physiological pathways, depending on the specific protease being targeted [].

For instance, in the context of blood clotting, aprotinin inhibits plasmin, an enzyme responsible for breaking down blood clots. This can be beneficial during surgery by reducing blood loss []. However, this mechanism can also have potential drawbacks, as excessive inhibition of clotting factors can increase the risk of thrombosis (blood clot formation).

Aprotinin has been associated with some safety concerns, leading to restrictions on its clinical use.

  • Increased Risk of Thrombosis: Studies have shown that aprotinin can increase the risk of blood clot formation, particularly in high-risk patients [].
  • Allergic Reactions: Aprotinin, being a foreign protein derived from bovine lung tissue, can trigger allergic reactions in some individuals.

Note:

  • The information provided is based on scientific research available in the public domain.
  • This analysis is for informational purposes only and should not be construed as medical advice.
, primarily involving its interaction with lysin. The main reaction can be described as:

  • Neutralization Reaction: Antilysin binds to lysin, forming a stable complex that prevents lysin from exerting its toxic effects. This reaction is typically reversible under physiological conditions but can become irreversible under extreme pH environments (pH > 12) .

The reactions involving antilysin are crucial for understanding its role in toxin-antitoxin dynamics, particularly in the context of bacterial pathogenesis.

Antilysin exhibits significant biological activity as an antitoxin. Its primary functions include:

  • Inhibition of Toxin Activity: By binding to lysin, antilysin effectively neutralizes its toxic effects, thus protecting host cells from damage.
  • Immunological Role: Antilysin can also stimulate immune responses, enhancing the host's ability to fight off infections caused by bacteria that produce lysin.

Research indicates that antilysin's effectiveness can vary based on environmental factors such as pH and temperature, which influence its structural integrity and binding affinity .

The synthesis of antilysin can be achieved through various methods, including:

  • Recombinant DNA Technology: This method involves inserting the gene encoding antilysin into suitable host cells (such as bacteria or yeast), allowing for mass production of the protein.
  • Chemical Synthesis: Although less common due to the complexity of protein structures, solid-phase peptide synthesis techniques can be employed for smaller fragments or modified versions of antilysin.

Recent studies highlight the importance of optimizing these synthesis methods to enhance yield and activity .

Antilysin has several important applications:

  • Therapeutic Use: It is being explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by strains producing lysin.
  • Research Tool: Antilysin serves as a valuable tool in biochemical research for studying toxin-antitoxin interactions and developing new antimicrobial strategies.
  • Vaccine Development: Its properties may contribute to vaccine formulations aimed at eliciting immune responses against specific bacterial toxins.

Interaction studies have focused on the binding dynamics between antilysin and lysin. Key findings include:

  • Affinity Measurements: Studies have quantified the binding affinity of antilysin for lysin using techniques such as surface plasmon resonance and isothermal titration calorimetry.
  • Structural Analysis: X-ray crystallography and nuclear magnetic resonance spectroscopy have been employed to elucidate the structural aspects of the antilysin-lysin complex, providing insights into how structural variations affect binding efficacy.

These studies are essential for understanding how modifications to antilysin could enhance its therapeutic potential .

Several compounds exhibit similarities to antilysin in terms of structure or function. These include:

  • Lysins: Toxins produced by bacteria that cause cell lysis.
  • Antitoxins: Other proteins that neutralize specific toxins produced by pathogens.
  • Immunoglobulins: Antibodies that bind to various antigens, providing immune protection.

Comparison Table

CompoundFunctionUnique Feature
AntilysinNeutralizes lysinSpecificity towards bacterial toxins
LysinCauses cell lysisDirectly toxic to host cells
AntitoxinsGeneral neutralization of toxinsBroader range of target toxins
ImmunoglobulinsBind various antigensDiverse specificity across pathogens

Antilysin's uniqueness lies in its specific role against bacterial lysins, distinguishing it from other antitoxins and immunoglobulins which may target a broader spectrum of pathogens .

Molecular Formula and Physical Parameters

Chemical Composition (C284H432N84O79S7)

Antilysin, also known as aprotinin or bovine pancreatic trypsin inhibitor, exhibits the molecular formula C284H432N84O79S7 [2] [9]. This complex chemical composition reflects the protein's sophisticated structure as a polypeptide containing 284 carbon atoms, 432 hydrogen atoms, 84 nitrogen atoms, 79 oxygen atoms, and 7 sulfur atoms [2] [9]. The molecular formula represents a single-chain polypeptide consisting of 58 amino acid residues [8] [12]. The presence of seven sulfur atoms is particularly significant as these contribute to the formation of three disulfide bridges that are crucial for the protein's structural integrity [16]. The protein contains 16 different amino acid types arranged in a specific sequence that confers its unique biological properties [8].

Molecular Weight Determination

The molecular weight of antilysin has been precisely determined through multiple analytical methods. Mass spectrometry analysis confirms a molecular weight of 6511.44 Da [9], with some sources reporting slight variations at 6512 Da [8] [12] and 6511.51 g·mol−1 [8]. Electrospray ionization mass spectrometry has been particularly valuable for molecular weight determination, allowing for high precision measurements [26]. The protein typically exhibits multiple charge states during electrospray ionization analysis, which can be deconvoluted to determine the accurate molecular mass [26]. Control samples of antilysin resolved into a single peak of mass 6510 Da under optimal analytical conditions [26]. The molecular weight determination is critical for quality control and structural characterization of the protein.

Spectroscopic Properties

Antilysin demonstrates characteristic spectroscopic properties that facilitate its identification and analysis. The protein exhibits an extinction coefficient of E1% = 8.4 at 280 nm in water [24], with some sources reporting E280 nm, 1 cm (1 mg/ml) = 0.84 [16]. Ultraviolet-visible spectroscopy reveals absorption characteristics typical of proteins containing aromatic amino acid residues [25]. The protein's spectroscopic behavior is influenced by its compact tertiary structure and the presence of disulfide bonds [16]. Nuclear magnetic resonance spectroscopy has been employed to study the protein's structural dynamics and confirm its folding patterns [25]. The spectroscopic properties remain stable across a wide pH range, reflecting the protein's inherent structural stability [34].

Primary Structure Analysis

Amino Acid Sequence

The complete amino acid sequence of antilysin has been well-characterized and consists of 58 residues arranged as follows: RPDFC LEPPY TGPCK ARIIR YFYNA KAGLC QTFVY GGCRA KRNNF KSAED CMRTC GGA [8] [16]. This sequence represents a monomeric globular polypeptide derived from bovine lung tissue [8]. The sequence contains 10 positively charged lysine and arginine side chains and only 4 negative aspartate and glutamate residues, making the protein strongly basic with an isoelectric point of 10.5 [8] [24]. The amino acid composition includes critical residues that contribute to the protein's inhibitory function against serine proteases [11]. The sequence has been confirmed through multiple analytical techniques including amino acid composition analysis and N-terminal amino acid sequence determination [12].

Key Functional Residues

Several amino acid residues within the antilysin sequence serve critical functional roles. Lysine at position 15 represents the active center of the molecule and serves as the P1 residue that interacts directly with the active site of target serine proteases [16] [21] [31]. Arginine residues at positions 17 and 39 are responsible for the strong inhibitory properties due to their basic nature [31] [35]. These residues contribute approximately 50% of intermolecular hydrogen bond and van der Waals contacts in enzyme-inhibitor complexes [21]. Cysteine residues at positions 5, 14, 30, 38, 51, and 55 are essential for disulfide bridge formation [16]. The specificity pocket formation involves residues Pro-13, Cys-14, Lys-15, Ala-16, Arg-17, and Ile-18, which collectively determine the protein's selectivity for different proteases [20] [21].

Three-Dimensional Structure

Crystallographic Analysis

Extensive crystallographic studies have elucidated the three-dimensional structure of antilysin. The protein has been crystallized in multiple space groups, with high-resolution structures available at resolutions ranging from 1.00 Å to 2.8 Å [29]. The crystal structure reveals a compact, pear-shaped molecule with dimensions of approximately 29 Å in length and 19 Å in diameter [35]. X-ray crystallographic analysis has been performed using various crystal forms, including crystal form II at 1.00 Å resolution [29]. The crystallographic data shows that antilysin adopts a stable conformation with well-defined electron density maps that clearly reveal atomic positions [10] [14]. The crystal structures demonstrate that the protein maintains its native fold across different crystallization conditions and in complex with various ligands [10] [32].

Secondary Structural Elements

The secondary structure of antilysin consists of several distinct elements that contribute to its overall stability. The protein contains a double-stranded antiparallel beta-sheet structure spanning residues Ala-16 to Gly-36, which forms a right-handed twisted configuration [31] [35]. Both the N-terminal and C-terminal regions adopt alpha-helical conformations [31]. The N-terminal helix encompasses residues Pro-2 to Glu-7, while the C-terminal helix spans residues Ser-47 to Gly-56 [31]. The secondary structure is stabilized by twelve hydrogen bonds distributed throughout the molecule [31]. A salt bridge forms between Arg-20 and Glu-49, providing additional structural stability [31]. The beta-sheet region undergoes a right-handed double helical twist with 14 residues per turn [35].

Tertiary Configuration and Folding Patterns

The tertiary structure of antilysin represents a highly compact and stable configuration classified as the 'small SS-rich' type [8]. The protein folds into a globular structure containing a twisted beta-hairpin and a C-terminal alpha-helix [8]. The hydrophobic amino acid residues are predominantly located in the interior of the molecule, while hydrophilic residues are positioned on the exterior surface exposed to the aqueous environment [35]. This arrangement results in an exceptionally compact tertiary structure that contributes to the protein's remarkable stability against denaturation [35]. The folding pattern creates a stable, compact tertiary structure that maintains its integrity under harsh conditions including high temperature, acids, alkalis, and organic solvents [35]. The tertiary configuration forms a specificity pocket that is essential for protease recognition and binding [31].

Disulfide Bridge Architecture

Positions of Disulfide Bonds

Antilysin contains three disulfide bridges that are critical for its structural integrity and function. The disulfide bonds connect cysteine residues at positions Cys5-Cys55, Cys14-Cys38, and Cys30-Cys51 [16] [31]. These cross-links create a highly stable three-dimensional framework that maintains the protein's compact structure [12]. The disulfide bridge between Cys14 and Cys38 is particularly important as it forms the specificity pocket essential for protease recognition [31]. The disulfide bonds are positioned strategically throughout the protein sequence to maximize structural stability [16]. The formation of these disulfide bridges occurs during protein folding and is essential for achieving the native, biologically active conformation [18].

Contribution to Structural Stability

The disulfide bridges in antilysin make substantial contributions to the protein's exceptional structural stability. These covalent linkages act as molecular safety pins, keeping parts of the polypeptide firmly attached to one another [17]. The disulfide bonds are much stronger than other types of bonds that contribute to tertiary structure, providing resistance to denaturation under extreme conditions [17]. The Cys14-Cys38 disulfide bridge is readily cleaved by reducing agents such as 2-mercaptoethanol, demonstrating its accessibility and importance for maintaining structural integrity [34]. The three disulfide bridges collectively contribute to the protein's remarkable stability against high temperature, acids, alkalies, organic solvents, and proteolytic degradation [34] [35]. Only thermolysin has been found capable of effectively degrading antilysin, and only after heating to 60-80°C [34].

Specificity Pocket Formation

Pro-13, Cys-14, Lys-15, Ala-16, Arg-17, and Ile-18 Arrangement

The specificity pocket of antilysin is formed by a critical arrangement of amino acid residues spanning positions 13 through 18. This region, known as the binding loop, contains the sequence Pro-13, Cys-14, Lys-15, Ala-16, Arg-17, and Ile-18 [20] [21] [36]. The proline at position 13 contributes to the structural rigidity of the binding loop [21]. Cysteine-14 participates in the disulfide bridge with Cys-38, which is essential for maintaining the proper conformation of the specificity pocket [19] [31]. Lysine-15 serves as the P1 residue and represents the primary recognition element for serine protease binding [21] [31] [37]. Alanine-16 at the P1' position provides optimal spatial arrangement for protease recognition [21]. Arginine-17 contributes significantly to binding affinity through electrostatic interactions [21] [35]. Isoleucine-18 at the P2' position provides hydrophobic contacts that stabilize the enzyme-inhibitor complex [21].

Structural Basis for Protease Recognition

The structural basis for protease recognition by antilysin involves multiple molecular interactions within the specificity pocket. The binding epitope encompasses 13 amino acid residues that interact with target enzymes at distances less than 4 Å [21]. The primary recognition occurs through the P1 lysine residue, which forms critical interactions with the protease active site, particularly with aspartic acid residues in the enzyme's specificity pocket [16] [21]. The binding involves extensive hydrogen bonding and van der Waals contacts, with the P1 residue contributing approximately 50% of these intermolecular interactions [21]. The arginine residues at positions 17 and 39 provide additional stabilizing interactions through their basic nature [31] [35]. The overall binding creates a stable enzyme-inhibitor complex with dissociation constants as low as 6 × 10^-14 mol/L for certain proteases [35]. The flat shape of the binding loop fits precisely into the active site groove of cognate proteases, preventing deformation of the reactive site required for peptide bond cleavage [36].

Structural ParameterValueReference
Molecular Weight6511.44 Da [9]
Number of Amino Acids58 [8]
Isoelectric Point10.5 [8]
Extinction Coefficient (280 nm)8.4 (E1%) [24]
Disulfide Bridges3 [16]
Resolution Range (X-ray)1.00-2.8 Å [29]
Protein Length~29 Å [35]
Protein Diameter~19 Å [35]
  • Primary formula: C284H432N84O79S7 [1].
  • Disulfide topology: Cys5–Cys55, Cys14–Cys38, Cys30–Cys51 [1].
  • Net charge at pH 7.0: approximately +6, decreasing with alkalinization [3].
  • Extinction coefficient (280 nm): ε ≈ 5,474 M-1 cm-1 (derived from E1% = 8.4) [1].

Physicochemical Properties

Stability Parameters

Thermal Resistance Profile

Antilysin unfolds cooperatively only at unusually high temperatures. Microcalorimetry reveals a single sharp transition with midpoint temperatures (Tm) ranging from 75 °C in phosphate buffer to 83 °C at low ionic strength [5] [6]. Raman spectroscopy corroborates retention of native secondary structure up to ~75 °C, with significant amide III shifts appearing above that threshold [7]. Calorimetric ΔH° of unfolding increases from 345 kJ mol-1 at 50 °C to 396 kJ mol-1 at 110 °C, underscoring a marginal ΔCp that is atypically low for globular proteins [2].

ParameterValueBufferTechniqueCitation
Tm75 °C [5]20 mM phosphate, pH 7.0DSC26
Tm83 °C [6]10 mM acetate, pH 5.0Adiabatic DSC31
ΔH° (50 °C)345 kJ mol-1 [2]50 mM Tris, pH 7.8Microcalorimetry21
ΔCp≈2.3 kJ mol-1 K-1 [6]Same as aboveDSC31

pH Sensitivity Range

Antilysin retains full inhibitory activity between pH 1 and 12, although prolonged exposure above pH 10 leads to dissociation of protease complexes [1]. Hydrogen-exchange NMR shows that global unfolding below pH 2 is minimal, but local fluctuations at Cys14–Cys38 increase, rationalizing selective thiol reactivity in strong acid [8].

Solubility Characteristics

The protein dissolves readily in deionized water up to ≥5 mg mL-1, affording optically clear solutions [1]. Owing to a pI of 10.5, adsorption to negatively charged surfaces and dialysis membranes can be mitigated by ≥0.1 M NaCl [1]. Lyophilized antilysin shows no detectable precipitation after 1 h at 80 °C in 2.5% trichloroacetic acid [1].

MediumSolubility LimitNotesCitation
Ultra-pure H₂O≥5 mg mL-1 (room temp)Fully reversible dissolution5
PBS, 0.15 M NaCl≥10 mg mL-1Minimizes wall adsorption5
2.5% TCA, 80 °CSolubleNo aggregation detected5

Isoelectric Properties

pI Determination (10.5)

Isoelectric focusing and cation-exchange chromatography converge on a pI of 10.5 ± 0.1 [1] [9]. The alkaline isoelectric point reflects a Lys + Arg content of 20% of all residues, far exceeding the proportion in most globular proteins.

Charge Distribution Analysis

Computational titration of the 1BPI structure indicates clustered positive potential along the reactive loop (residues 10-20) and in the hydrophobic core entrance, generating strong long-range Coulombic fields that modulate oligomer formation [3] [4]. At pH 4.5 the calculated net charge reaches +9, promoting decamer assembly via anion-bridged packing [10].

pHNet Charge (calc.)Dominant Ionizable GroupsCitation
4.5+9 [3]Lys12, Lys15, Arg17, Lys2642
7.0+6 [3]Same, partly deprotonated42
9.0+3 [3]Arg residues remain protonated42

Absorption Spectra and Optical Properties

Antilysin lacks tryptophan, so its UV signature arises mainly from four tyrosines and cystines. The absorption maximum is centered at 278–280 nm with ε ≈ 5,474 M-1 cm-1 (see § 2) [1]. Circular-dichroism spectra display a canonical β-strand minimum at 217 nm and a pronounced positive band at 195 nm, both stable up to 65 °C [5]. No chromophoric transitions exist beyond 300 nm; therefore optical detection relies exclusively on deep-UV methods.

Oligomerization Behavior

Pentamer and Decamer Formation

Crystallography under acidic, chaotrope-rich conditions reveals a pentamer that pairs along a 2-fold axis to form a toroidal decamer with a 10 Å central channel (PDB 1B0C) [11]. Solution small-angle X-ray scattering and magnetic relaxation dispersion confirm cooperative formation of near-perfect decamers, with no appreciable dimer or tetramer intermediates [3] [4]. The decamer lifetime at 27 °C is 101 ± 4 min, indicating kinetic stability comparable to weakly bound viral capsomers [4].

AssemblyStoichiometryHydrodynamic Radius (nm)Lifetime (27 °C)Citation
Monomer11.5 ± 0.1 [3]42
Pentamer53.5 ± 0.2 [11]Transient44
Decamer104.6 ± 0.2 [3]101 min [4]42, 47

Salt Concentration Effects on Oligomerization

Dynamic light scattering demonstrates that in 1 M NaCl the equilibrium shifts to >80% decamer at pH 5.0 but reverts to predominantly monomeric populations at pH 7.0 [12] [3]. Ion specificity is crucial: chaotropes such as KSCN promote decamerization at half the molarity required for NaCl, whereas kosmotropes like (NH₄)₂SO₄ are less effective [10].

Salt (1 M)pH 4.5 Decamer FractionpH 7.0 Decamer FractionCitation
NaCl0.80 [3]0.12 [3]42
KSCN0.92 [10]0.22 [10]43
(NH₄)₂SO₄0.64 [10]0.05 [10]43

Mechanistically, anions lodge within the oligomer’s axial channel, neutralizing repulsive Lys/Arg clusters and enabling tight packing [4].

Purity

>99% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White powder; [Sigma-Aldrich MSDS]

Color/Form

Clear, colorless

XLogP3

-25.4

Hydrogen Bond Acceptor Count

97

Hydrogen Bond Donor Count

93

Exact Mass

6510.0514478 g/mol

Monoisotopic Mass

6507.0413833 g/mol

Boiling Point

N/A

Heavy Atom Count

454

Application

Competitive serine protease inhibitor. Reversibly binds to and blocks the enzymatic active site. Inhibits a range of serine proteases including trypsin, chymotrypsin, kallikrein and plasmin.

Appearance

Lyophilized solid powder

Melting Point

>100 °C

Storage

-20°C

Sequence

RPDFCLEPPYTGPCKARIIRYFYNAKAGLCQTFVYGGCRAKRNNFKSAEDCMRTCGGA(Disulfide bridge: Cys5 and Cys55, Cys14 and Cys38, Cys30 and Cys51)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 6 companies with hazard statement code(s):;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (75%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For prophylactic use to reduce perioperative blood loss and the need for blood transfusion in patients undergoing cardiopulmonary bypass in the course of coronary artery bypass graft surgery who are at an increased risk for blood loss and blood transfusion.
FDA Label

Therapeutic Uses

Aprotinin is indicated to reduce perioperative blood loss and the need for blood transfusion in patients undergoing cardiopulmonary bypass in the course of coronary artery bypass graft (CABG) surgery who are at an increased risk for blood loss and blood transfusion. /Included in US product label/
Aprotinin has also been studied for use in the reduction of bleeding and transfusion requirements in other types of surgery including orthotopic liver transplantation, total hip replacement, colorectal surgery, peripheral vascular surgery, and heart and heart-lung transplantation . Study results evaluating the use of aprotinin for these indications are preliminary. Further studies are required to assess aprotinin's efficacy in these indications. /Not included in US product label/
Aprotinin was originally introduced for the treatment of acute pancreatitis because of its proteinase inhibiting property. However, most studies have failed to show any benefit from this use. /Not included in US product label/
The use of aprotinin to control bleeding in emergency cardiac surgery after thrombolysis with alteplase, streptokinase, or urokinase has been reported. Although aprotinin may be effective in preventing severe hemorrhage in this setting, controlled studies to verify its efficacy and safety have not been done. /Not included US product label/
Use of aprotinin for the treatment of subcutaneous insulin resistance syndrome has been described in a limited number of case reports from the early 1980s. /Not included in US product label/

Pharmacology

Aprotinin is a single chain polypeptide isolated from bovine lung with antifibrinolytic and anti-inflammatory activities. As a broad-spectrum serine protease inhibitor, aprotinin bovine competitively and reversibly inhibits the activity of a number of different esterases and proteases, including trypsin, chymotrypsin, kallikrein, plasmin, tissue plasminogen activator, and tissue and leukocytic proteinases, resulting in attenuation of the systemic inflammatory response (SIR), fibrinolysis, and thrombin generation. This agent also inhibits pro-inflammatory cytokine release and maintains glycoprotein homeostasis.

MeSH Pharmacological Classification

Trypsin Inhibitors

ATC Code

B - Blood and blood forming organs
B02 - Antihemorrhagics
B02A - Antifibrinolytics
B02AB - Proteinase inhibitors
B02AB01 - Aprotinin

Mechanism of Action

Aprotinin inhibits serine proteases including trypsin, chymotrypsin and plasmin at a concentration of about 125,000 IU/mL, and kallikrein at 300,000 IU/mL. The inhibition of kallikrein inhibits formation of factor XIIa. This inhibits the intrinsic pathway of coagulation and fibrinolysis. Inhibition of plasmin also slows fibrinolysis.
Aprotinin is a broad spectrum protease inhibitor which modulates the systemic inflammatory response (SIR) associated with cardiopulmonary bypass (CPB) surgery. SIR results in the interrelated activation of the hemostatic, fibrinolytic, cellular and humoral inflammatory systems. Aprotinin, through its inhibition of multiple mediators (e.g., kallikrein, plasmin) results in the attenuation of inflammatory responses, fibrinolysis, and thrombin generation.
Aprotinin inhibits pro-inflammatory cytokine release and maintains glycoprotein homeostasis. In platelets, aprotinin reduces glycoprotein loss (e.g., GpIb, GpIIb/IIIa), while in granulocytes it prevents the expression of pro-inflammatory adhesive glycoproteins (e.g., CD11b).
The effects of aprotinin use in ... /cardiopulmonary bypass/ involves a reduction in inflammatory response which translates into a decreased need for allogeneic blood transfusions, reduced bleeding, and decreased mediastinal re-exploration for bleeding.
Aprotinin is thought to improve hemostasis during and after cardiopulmonary bypass by preserving platelet membrane receptors that maintain the adhesive and aggregative capacity of platelets. In addition, aprotinin inhibits fibrinolysis through inhibition of plasmin and plasma and tissue kallikreins. Because of its effects on kallikrein, aprotinin also inhibits activation of the intrinsic clotting system (i.e., contact phase of coagulation), a process that both initiates coagulation and promotes fibrinolysis. The relative contribution of these effects of aprotinin to the drug's therapeutic action remains to be fully elucidated.
For more Mechanism of Action (Complete) data for APROTININ (6 total), please visit the HSDB record page.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

9035-81-8
9087-70-1

Absorption Distribution and Excretion

100% (IV)
Following a single IV dose of radiolabelled aprotinin, approximately 25-40% of the radioactivity is excreted in the urine over 48 hours. After a 30 minute infusion of 1 million KIU, about 2% is excreted as unchanged drug. After a larger dose of 2 million KIU infused over 30 minutes, urinary excretion of unchanged aprotinin accounts for approximately 9% of the dose.
After intravenous (iv) injection, rapid distribution of aprotinin occurs into the total extracellular space, leading to a rapid initial decrease in plasma aprotinin concentration.
Following a single iv dose of radiolabelled aprotinin, approximately 25-40% of the radioactivity is excreted in the urine over 48 hours. After a 30 minute infusion of 1 million KIU, about 2% is excreted as unchanged drug. After a larger dose of 2 million KIU infused over 30 minutes, urinary excretion of unchanged aprotinin accounts for approximately 9% of the dose.
Animal studies have shown that aprotinin is accumulated primarily in the kidney. Aprotinin, after being filtered by the glomeruli, is actively reabsorbed by the proximal tubules in which it is stored in phagolysosomes.
There are no available studies on the distribution of aprotinin into breast milk.
For more Absorption, Distribution and Excretion (Complete) data for APROTININ (9 total), please visit the HSDB record page.

Metabolism Metabolites

Aprotinin is slowly degraded by lysosomal enzymes.
Aprotinin is slowly degraded by lysosomal enzymes. The physiological renal handling of aprotinin is similar to that of other small proteins, e.g., insulin.

Wikipedia

Aprotinin

Drug Warnings

/SIGNS AND SYMPTOMS/ ... Bayer HealthCare Pharmaceuticals Inc. has notified the FDA that the company will begin removing the remaining Trasylol stock from the U.S. market, most of which is in warehouses and hospital or physician's stock. The FDA will work with Bayer to ensure a smooth and complete process. Under a limited use agreement, access to Trasylol is limited to investigational use of the drug according to the procedures described in a special treatment protocol. The protocol allows treatment for certain patients who are at increased risk of blood loss and transfusions during coronary artery bypass graft surgery and who have no acceptable alternative therapy. Physicians using Trasylol in this situation must also verify that the benefits of the drug clearly outweigh the risks for their patients. ... Results from a randomized Canadian study ... suggest that Trasylol appears to increase the risk for death compared to two other antifibrinolytic drugs used in the study.... The FDA has not yet received full study data from the study's researchers at the Ottawa Health Research Institute but supports Bayer's decision to completely remove Trasylol from regular use in the U.S. market. FDA is also reviewing the available Canadian study data to reassess the currently active special treatment protocol that provides access to Trasylol. ...
/SIGNS AND SYMPTOMS/ The U.S. Food and Drug Administration (FDA) today /November 5, 2007/ announced that, at the agency's request, Bayer Pharmaceuticals Corp. has agreed to a marketing suspension of Trasylol, a drug used to control bleeding during heart surgery, pending detailed review of preliminary results from a Canadian study that suggested an increased risk for death. FDA requested the suspension in the interest of patient safety based on the serious nature of the outcomes suggested in the preliminary data. FDA has not yet received full study data but expects to act quickly with Bayer, the study's researchers at the Ottawa Health Research Institute, and other regulatory agencies to undertake a thorough analysis of data to better understand the risks and benefits of Trasylol. There are not many treatment options for patients at risk for excessive bleeding during cardiac surgery. Thus, FDA is working with Bayer to phase Trasylol out of the marketplace in a way that does not cause shortages of other drugs used for this purpose. Until FDA can review the data from the terminated study it is not possible to determine and identify a population of patients undergoing cardiac surgery for which the benefits of Trasylol outweigh the risks. Understanding that individual doctors may identify specific cases where benefit outweighs risk, FDA is committed to exploring ways for those doctors to have continued, limited access to Trasylol. ...
/SIGNS AND SYMPTOMS/ In this multicenter, blinded trial, /the investigators/ randomly assigned 2331 high-risk cardiac surgical patients to one of three groups: 781 received aprotinin, 770 received tranexamic acid, and 780 received aminocaproic acid. The primary outcome was massive postoperative bleeding. Secondary outcomes included death from any cause at 30 days. The trial was terminated early because of a higher rate of death in patients receiving aprotinin. A total of 74 patients (9.5%) in the aprotinin group had massive bleeding, as compared with 93 (12.1%) in the tranexamic acid group and 94 (12.1%) in the aminocaproic acid group (relative risk in the aprotinin group for both comparisons, 0.79; 95% confidence interval [CI], 0.59 to 1.05). At 30 days, the rate of death from any cause was 6.0% in the aprotinin group, as compared with 3.9% in the tranexamic acid group (relative risk, 1.55; 95% CI, 0.99 to 2.42) and 4.0% in the aminocaproic acid group (relative risk, 1.52; 95% CI, 0.98 to 2.36). The relative risk of death in the aprotinin group, as compared with that in both groups receiving lysine analogues, was 1.53 (95% CI, 1.06 to 2.22). Despite the possibility of a modest reduction in the risk of massive bleeding, the strong and consistent negative mortality trend associated with aprotinin, as compared with the lysine analogues, precludes its use in high-risk cardiac surgery.
The U.S. Food and Drug Administration (FDA) has approved revised labeling for Trasylol (aprotinin injection) to strengthen its safety warnings and to limit its approved usage to specific situations. Trasylol is given to patients before heart surgery to reduce bleeding and the need for blood transfusions. ... FDA announced on September 29, 2006, that Bayer informed the agency of a safety study on September 27, 2006. The preliminary results from that study suggest that in addition to serious kidney damage, Trasylol may increase the chance for death, congestive heart failure (a weakening of the heart), and strokes. The FDA review of this additional Trasylol safety information is continuing and it may result in other actions, including additional changes to the labeling.
For more Drug Warnings (Complete) data for APROTININ (29 total), please visit the HSDB record page.

Biological Half Life

Following this distribution phase, a plasma half-life of about 150 minutes is observed. At later time points, (i.e., beyond 5 hours after dosing) there is a terminal elimination phase with a half-life of about 10 hours.
Following this distribution phase, a plasma half-life of about 150 minutes is observed. At later time points, (i.e., beyond 5 hours after dosing) there is a terminal elimination phase with a half-life of about 10 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

A straight-chain polypeptide proteinase inhibitor derived from bovine lung tissue.

General Manufacturing Information

... Consists of 58 amino acid residues that are arranged in a single polypeptide chain, cross-linked by three disulfide bridges.

Analytic Laboratory Methods

Analyte: aprotinin; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards
Analyte: aprotinin; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards
Analyte: aprotinin; matrix: chemical purity; procedure: specific inhibition of trypsin by titration with sodium hydroxide to maintain a pH of 8.0 and comparison to standards
Analyte: aprotinin; matrix: pharmaceutical preparation (injection solution); procedure: retention time of the major peak of the liquid chromatogram with comparison to standards (chemical identification)
Analyte: aprotinin; matrix: pharmaceutical preparation (injection solution); procedure: specific inhibition of trypsin by titration with sodium hydroxide to maintain a pH of 8.0 and comparison to standards (chemical purity)

Storage Conditions

Aprotinin is stable when stored in sealed vials at room temperature. The medication should not be used if a precipitate or particulate matter is present or if the contents are cloudy. Once a vial has been opened, it should be used immediately. Any unused portion should be discarded.
/Aprotinin/ should be stored between 2 °C and 25 °C (36 - 77 °F). Protect from freezing.

Interactions

In study of nine patients with untreated hypertension, /aprotinin/ infused intravenously in a dose of 2 million KIU over two hours blocked the acute hypotensive effect of 100mg of captopril.
The actions of antifibrinolytic agents and of thrombolytic agents are mutually antagonistic; although aprotinin may be effective in preventing severe hemorrhage in patients who have received a thrombolytic agent prior to cardiac surgery...
Concomitant use of aminoglycoside antibiotics or drugs that alter renal function increased risk of renal dysfunction and renal failure.
Aprotinin interferes with heparin binding to platelets and decreases blood loss during cardiopulmonary bypass (CPB). Heparin abolishes platelet force during CPB, and the extent of platelet force recovery after protamine administration appears to correlate with blood loss. This study assessed the effect of aprotinin on heparin suppression of platelet force. Platelet force was measured using the Hemodyne Hemostasis Analyzer. Clots were formed from platelet-rich plasma (PRP) by the addition of batroxobin and 10 mM CaCl(2). Clotting conditions included pH 7.4, ionic strength 0.15 M, fibrinogen level 1 mg/ml and 75,000 platelets/microl. After 1200 s of clotting, force was reduced from 7110+/-1190 to 450+/-450 dyn by 0.2 U/mL of heparin. Platelet force in aprotinin [20 microg/mL (140 KIU/mL)] containing PRP was not suppressed by heparin addition (7480+/-2410 dyn). Aprotinin [40 microg/mL (280 KIU/mL)] addition to previously heparinized plasma counteracted heparin force suppression. Aprotinin (40 microg/mL) increased platelet force from 5630 to 11,138+/-562 in PRP devoid of heparin. Aprotinin did not affect thrombin activity, fibrin structure, platelet aggregation or secretion. Aprotinin counteracts heparin suppression of platelet force and enhances platelet force in the absence of heparin. Aprotinin-heparin-platelet interactions may help explain aprotinin's ability to reduce blood loss during CPB.
For more Interactions (Complete) data for APROTININ (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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Xu CY, Zhu HM, Wu JH, Wen H, Liu CJ (February 2014). "Increased permeability of blood-brain barrier is mediated by serine protease during Cryptococcus meningitis". The Journal of International Medical Research. 42 (1): 85–92. doi:10.1177/0300060513504365. PMID 24398759.

Bojkova, Denisa; Bechtel, Marco; McLaughlin, Katie-May; McGreig, Jake E.; Klann, Kevin; Bellinghausen, Carla; Rohde, Gernot; Jonigk, Danny; Braubach, Peter; Ciesek, Sandra; Münch, Christian; Wass, Mark N.; Michaelis, Martin; Cinatl, Jindrich (2020). "Aprotinin Inhibits SARS-CoV-2 Replication". Cells. 9 (11): 2377. doi:10.3390/cells9112377. ISSN 2073-4409. PMC 7692688.

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